

# Spectroscopic Fingerprinting of Methotrexate Dimethyl Ester: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Methotrexate Dimethyl Ester*

CAS No.: 34378-65-9

Cat. No.: B018572

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This technical guide provides a comprehensive analysis of **Methotrexate Dimethyl Ester** using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural details but also the underlying scientific rationale for the experimental choices and interpretation of the resulting data.

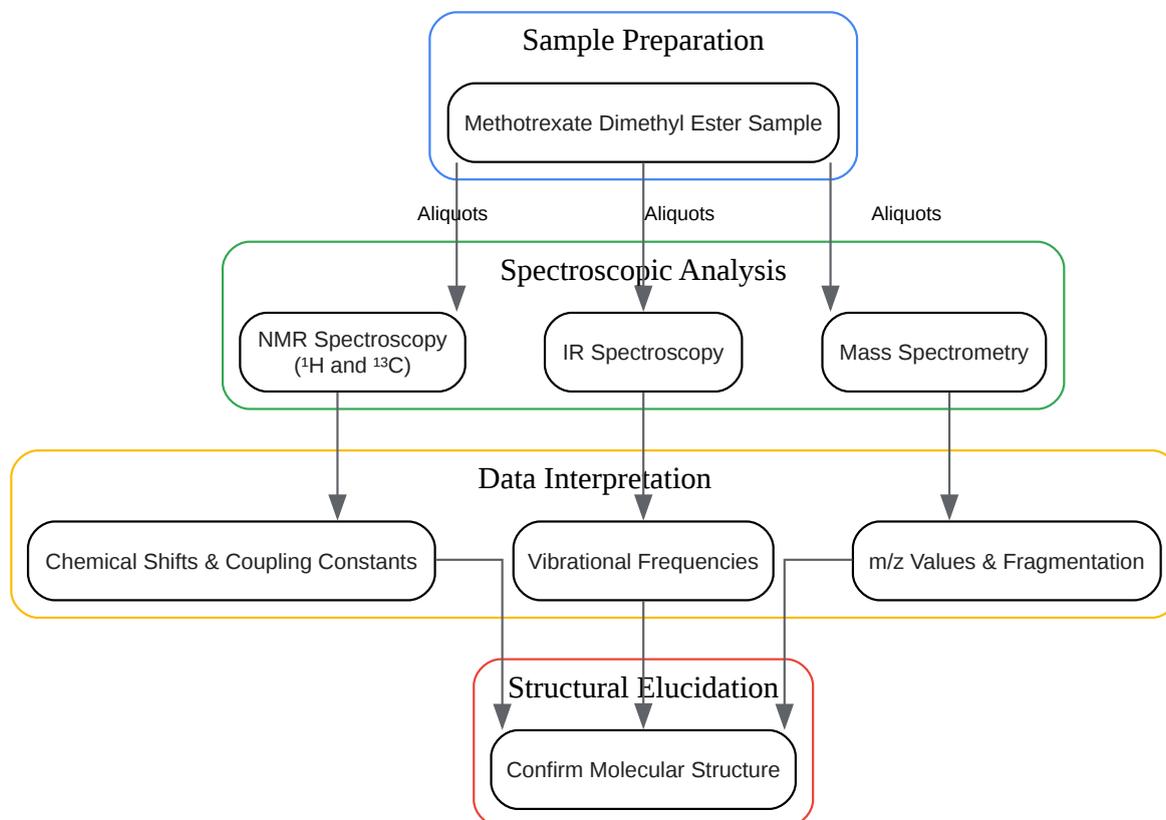
Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases, and its derivatives are of significant interest in pharmaceutical research. **Methotrexate Dimethyl Ester**, often identified as "Impurity J" in methotrexate drug products, serves as a critical case study for the application of modern analytical techniques in the structural elucidation and quality control of active pharmaceutical ingredients (APIs) and their related substances.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization.

## Molecular Structure and Spectroscopic Overview

**Methotrexate Dimethyl Ester** is the diester derivative of methotrexate, where the two carboxylic acid groups of the glutamate moiety are esterified with methyl groups. This structural modification significantly alters the molecule's polarity and, consequently, its spectroscopic characteristics compared to the parent drug.

This guide will systematically deconstruct the spectroscopic signature of **Methotrexate Dimethyl Ester**, providing a detailed interpretation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data.

### Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **Methotrexate Dimethyl Ester**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For **Methotrexate Dimethyl Ester**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the molecular framework.

## Experimental Protocol: NMR

**Sample Preparation:** A sample of **Methotrexate Dimethyl Ester** is dissolved in a deuterated solvent, typically dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) or chloroform- $d$  ( $CDCl_3$ ), to a concentration of approximately 5-10 mg/mL. DMSO- $d_6$  is often a good choice due to its ability to dissolve a wide range of organic compounds.[3]

**Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

**Data Acquisition:** Standard one-dimensional  $^1H$  and  $^{13}C\{^1H\}$  pulse sequences are utilized. For unambiguous assignment, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

## $^1H$ NMR Spectral Interpretation

The  $^1H$  NMR spectrum of **Methotrexate Dimethyl Ester** will exhibit a series of signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton.

Key Expected  $^1H$  NMR Signals:

Proton Environment	Approximate Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Key Correlations (from 2D NMR)
Pteridine H-7	8.5 - 8.8	Singlet	1H	HMBC to C-6, C-8a
Benzoyl H-2', H-6'	7.6 - 7.8	Doublet	2H	COSY with H-3', H-5'
Benzoyl H-3', H-5'	6.7 - 6.9	Doublet	2H	COSY with H-2', H-6'
Glutamate $\alpha$ -CH	4.3 - 4.5	Multiplet	1H	COSY with $\beta$ -CH <sub>2</sub> , Amide NH
Methylene bridge (-CH <sub>2</sub> -)	4.7 - 4.9	Singlet	2H	HMBC to C-6, C-1'
N-CH <sub>3</sub>	3.2 - 3.4	Singlet	3H	HMBC to C-9, C-1'
Ester O-CH <sub>3</sub> ( $\alpha$ and $\gamma$ )	3.6 - 3.7	Singlets	6H (2 x 3H)	HMBC to $\alpha$ -C=O and $\gamma$ -C=O
Glutamate $\beta$ -CH <sub>2</sub>	1.9 - 2.2	Multiplet	2H	COSY with $\alpha$ -CH, $\gamma$ -CH <sub>2</sub>
Glutamate $\gamma$ -CH <sub>2</sub>	2.2 - 2.4	Multiplet	2H	COSY with $\beta$ -CH <sub>2</sub>
Amine NH <sub>2</sub>	6.5 - 7.5	Broad Singlets	4H (2 x 2H)	-
Amide NH	8.0 - 8.3	Doublet	1H	COSY with $\alpha$ -CH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The presence of two distinct singlets around 3.6-3.7 ppm, each integrating to 3H, is a key indicator of the two methyl ester groups, distinguishing the molecule from methotrexate and its monoesters.

## $^{13}\text{C}$ NMR Spectral Interpretation

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule. The esterification of the carboxylic acids to methyl esters will cause a downfield shift of the carbonyl carbons and the appearance of signals for the new methoxy carbons.

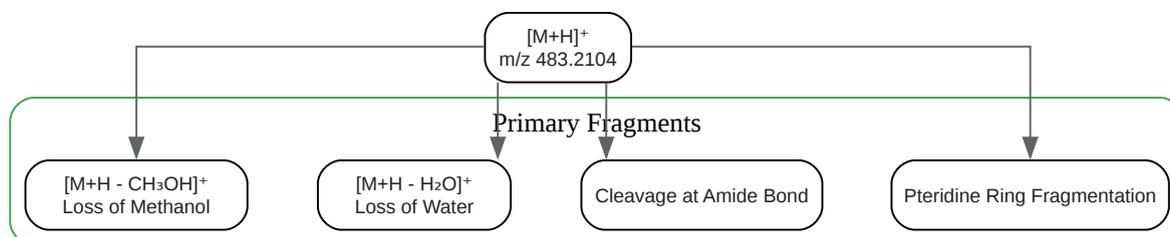
Key Expected  $^{13}\text{C}$  NMR Signals:

Carbon Environment	Approximate Chemical Shift ( $\delta$ , ppm)
Carbonyls (Ester, Amide)	165 - 175
Pteridine Carbons	145 - 165
Aromatic Carbons (Benzoyl)	110 - 150
Glutamate $\alpha$ -CH	50 - 55
Methylene bridge (-CH <sub>2</sub> -)	45 - 50
N-CH <sub>3</sub>	30 - 35
Ester O-CH <sub>3</sub> ( $\alpha$ and $\gamma$ )	51 - 53
Glutamate $\beta$ -CH <sub>2</sub>	25 - 30
Glutamate $\gamma$ -CH <sub>2</sub>	30 - 35

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The signals corresponding to the two methoxy carbons of the ester groups are expected to appear in the 51-53 ppm region.

Structural Elucidation through NMR



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